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molecular formula C6H7N3O B084476 2-Aminopyridine-3-carboxamide CAS No. 13438-65-8

2-Aminopyridine-3-carboxamide

Cat. No. B084476
M. Wt: 137.14 g/mol
InChI Key: HTPCDVLWYUXWQR-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

2-Amino-nicotinamide (1.6 g) described in Manufacturing Example 14-1, hexamethyldisiloxane (3.2 g), phosphorus pentasulfide (950 mg), and hexamethylphosphoramide (13 mL) were stirred for 18 hours at 110° C. The reaction solution was passed through a glass filter (eluted with ethyl acetate) lined with NH-silica gel and silica gel in a 1:1 ratio. The eluate was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the titled compound (290 mg).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
950 mg
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O.C[Si](C)(C)O[Si](C)(C)C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:21]>CN(C)P(N(C)C)(N(C)C)=O>[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[S:21]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=N1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Step Three
Name
Quantity
950 mg
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
were stirred for 18 hours at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
(eluted with ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The eluate was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=S)N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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